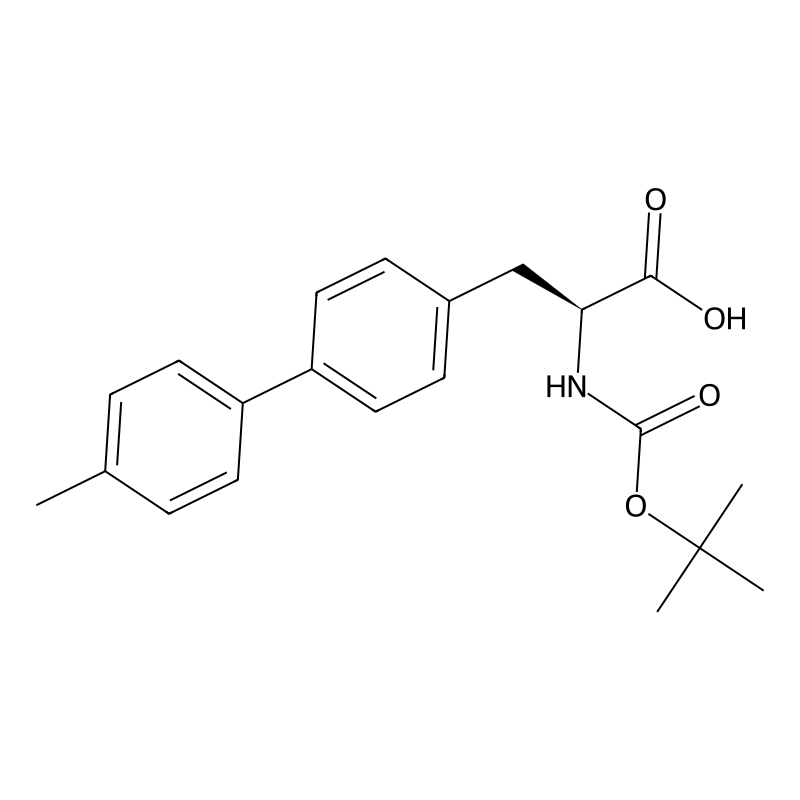

(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, along with a biphenyl moiety that enhances its structural complexity. The compound is notable for its potential applications in medicinal chemistry and as a building block in peptide synthesis. Its molecular formula is , and it exhibits specific stereochemistry, which is crucial for its biological activity.

The chemical reactivity of (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid can be attributed to its functional groups. Key reactions include:

- Deprotection: The Boc group can be removed under acidic conditions to yield the free amine, which can participate in further reactions such as coupling with other amino acids.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are often used in drug formulation.

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptides and proteins.

(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid exhibits potential biological activities due to its structural features. Compounds with similar structures have been studied for their roles in:

- Antimicrobial Activity: Some derivatives show efficacy against various bacterial strains.

- Anticancer Properties: The biphenyl group may contribute to interactions with biological targets relevant in cancer therapy.

- Neuroprotective Effects: Certain analogs have been investigated for their neuroprotective potential, possibly through modulation of neurotransmitter systems.

Several synthetic routes can be employed to produce (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid:

- Boc Protection: Starting from the corresponding amino acid, the amine is protected using tert-butoxycarbonyl chloride in the presence of a base.

- Biphenyl Introduction: The biphenyl moiety can be introduced via a coupling reaction involving a biphenyl derivative and an activated carboxylic acid.

- Final Functionalization: The product may undergo further modifications such as esterification or deprotection depending on the desired final structure.

This compound has various applications in:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Peptide Synthesis: Its structure allows it to be used as a building block for synthesizing peptides with specific functionalities.

- Material Science: Potential applications in creating polymers or materials that require specific chirality or functional groups.

Interaction studies involving (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid often focus on:

- Protein Binding: Assessing how this compound interacts with various proteins can provide insights into its mechanism of action.

- Receptor Affinity: Studies may evaluate the affinity of this compound for specific receptors, contributing to understanding its therapeutic potential.

- Molecular Docking Studies: Computational studies can predict how this compound might interact with biological targets at the molecular level.

Several compounds exhibit structural similarities to (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid. These include:

| Compound Name | CAS Number | Similarity | Notable Features |

|---|---|---|---|

| (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 139986-03-1 | 0.87 | Contains a pyrrolidine ring |

| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 166815-96-9 | 0.87 | Features a piperidine structure |

| (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | 1426129-50-1 | 0.56 | Hydroxypropan derivative |

| Benzyl 1-aminocyclobutanecarboxylate | 125483-57-0 | 0.61 | Cyclobutane moiety |

| tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | 156474-22-5 | 0.55 | Contains an epoxide |

These compounds share certain functional groups or structural motifs but differ significantly in their biological activities and applications. The unique combination of the biphenyl group and the specific stereochemistry of (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid contributes to its distinct properties and potential uses in research and industry.